Superior ET_A Receptor Selectivity Over Bosentan and Macitentan in Radioligand Binding Assays
In a direct head-to-head radioligand binding assay using human recombinant ET_A and ET_B receptors expressed in CHO cell membranes, Pulmonary arterial hypertension agent-1 exhibited an ET_A IC50 of 2.3 nM and ET_B IC50 of 1,050 nM, yielding a selectivity ratio (ET_B/ET_A) of 457 [1]. Under identical conditions, bosentan showed ET_A IC50 4.7 nM, ET_B IC50 45 nM (selectivity 9.6), and macitentan showed ET_A IC50 0.5 nM, ET_B IC50 29 nM (selectivity 58) [1]. The quantified difference in selectivity vs. bosentan is 47.6-fold higher, and vs. macitentan is 7.9-fold higher [1].
| Evidence Dimension | ET_A receptor selectivity (ET_B/ET_A IC50 ratio) |
|---|---|
| Target Compound Data | 457 |
| Comparator Or Baseline | Bosentan: 9.6; Macitentan: 58 |
| Quantified Difference | 47.6× > bosentan; 7.9× > macitentan |
| Conditions | Radioligand binding assay using [125I]-ET-1, human recombinant receptors in CHO cell membranes, 2-hour incubation at 25°C, n=3 replicates |
Why This Matters
Higher ET_A selectivity reduces vasodilation-related adverse effects (e.g., flushing, headache) from ET_B antagonism and preserves ET_B-mediated clearance of endothelin-1, improving safety margins for procurement in chronic PAH therapy.
- [1] WO2021188823A1. Examples 12-15, Table 2. 'Pyrimidine compounds as endothelin receptor antagonists'. World Intellectual Property Organization. Published 2021-09-23. View Source
